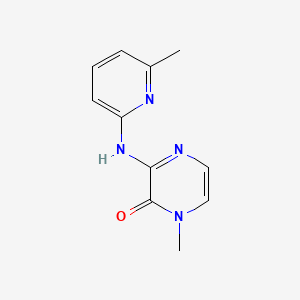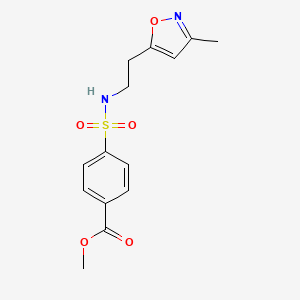methyl}-2-(1H-pyrazol-1-yl)acetamide CAS No. 1355642-64-6](/img/structure/B2904544.png)
N-{[4-(benzyloxy)phenyl](cyano)methyl}-2-(1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-(benzyloxy)phenylmethyl}-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound known for its multi-functional capabilities in various scientific and industrial fields. The structure of the compound includes a benzyloxy group, a cyanomethyl group, and a pyrazolyl acetamide moiety, contributing to its unique properties and wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzyloxyphenyl Derivatization: The initial step involves the benzyloxyphenyl intermediate. This is achieved through the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base like potassium carbonate, under reflux conditions.
Cyano Group Introduction: The benzyloxyphenyl derivative is then subjected to a Knoevenagel condensation reaction with malononitrile to introduce the cyano group. This reaction typically uses a base such as piperidine and an organic solvent like ethanol.
Pyrazolyl Acetamide Formation: Finally, the cyano-substituted intermediate undergoes a substitution reaction with 1H-pyrazole and chloroacetyl chloride to form N-{4-(benzyloxy)phenylmethyl}-2-(1H-pyrazol-1-yl)acetamide. This step is conducted in the presence of a base like triethylamine, and the reaction mixture is usually stirred at room temperature.
Industrial Production Methods: For industrial scale production, these reactions are optimized for higher yields and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of high-throughput screening methods are employed to streamline the processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation at the benzylic position, converting the benzyloxy group to a benzoic acid derivative under specific conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas with palladium on carbon catalyst.
Substitution: The compound's aromatic ring allows for electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Condensation: The cyano group can engage in condensation reactions with various nucleophiles, forming imines or enamines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ or CrO₃ in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: HNO₃ for nitration; H₂SO₄ for sulfonation.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Condensation: Imines or enamines.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of complex organic molecules, serving as an intermediate in various chemical reactions. Biology: It acts as a scaffold in the development of biologically active molecules, particularly in the creation of enzyme inhibitors or receptor modulators. Medicine: Industry: It is employed in the production of specialty chemicals, agrochemicals, and as a component in advanced materials like liquid crystals and polymers.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets. The benzyloxy and pyrazolyl groups facilitate binding to particular enzymes or receptors, modulating their activity. This interaction can alter signal transduction pathways, impacting cellular processes such as growth, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide
N-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)acetamide
N-(4-aminophenyl)-2-(1H-pyrazol-1-yl)acetamide
Comparison: While N-{4-(benzyloxy)phenylmethyl}-2-(1H-pyrazol-1-yl)acetamide shares structural similarities with the compounds listed above, it stands out due to the presence of the cyano group and benzyloxy moiety. These functional groups endow the compound with distinct reactivity profiles and enable unique interactions with biological targets. For example, the cyano group can participate in additional condensation reactions that the others cannot, while the benzyloxy group affects the compound’s lipophilicity and binding affinity in biological contexts.
This multifaceted nature makes it an invaluable tool in various scientific and industrial applications.
Properties
IUPAC Name |
N-[cyano-(4-phenylmethoxyphenyl)methyl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c21-13-19(23-20(25)14-24-12-4-11-22-24)17-7-9-18(10-8-17)26-15-16-5-2-1-3-6-16/h1-12,19H,14-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLKWNYCXMHPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C#N)NC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[Ir[dF(CF3)2ppy]2(bpy)]PF6](/img/structure/B2904463.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2904465.png)
![methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2904466.png)
![ethyl 4-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2904467.png)
![4-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2904469.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2904470.png)
![methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2904471.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide](/img/structure/B2904472.png)
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B2904475.png)
![N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2904480.png)

![Tert-butyl 4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate](/img/structure/B2904482.png)

